Cas no 2228567-66-4 (1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene)

1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene
- EN300-1973609
- 2228567-66-4
-
- Inchi: 1S/C9H7BrF4/c10-5-4-6-2-1-3-7(8(6)11)9(12,13)14/h1-3H,4-5H2
- InChI Key: FEKJBXNCSBVQRU-UHFFFAOYSA-N
- SMILES: BrCCC1C=CC=C(C(F)(F)F)C=1F
Computed Properties
- Exact Mass: 269.96673g/mol
- Monoisotopic Mass: 269.96673g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 0Ų
1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1973609-0.05g |
1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene |
2228567-66-4 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1973609-10.0g |
1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene |
2228567-66-4 | 10g |
$4545.0 | 2023-05-31 | ||
Enamine | EN300-1973609-1g |
1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene |
2228567-66-4 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1973609-1.0g |
1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene |
2228567-66-4 | 1g |
$1057.0 | 2023-05-31 | ||
Enamine | EN300-1973609-10g |
1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene |
2228567-66-4 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1973609-0.1g |
1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene |
2228567-66-4 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1973609-0.25g |
1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene |
2228567-66-4 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1973609-0.5g |
1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene |
2228567-66-4 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1973609-2.5g |
1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene |
2228567-66-4 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1973609-5.0g |
1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene |
2228567-66-4 | 5g |
$3065.0 | 2023-05-31 |
1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene Related Literature
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Additional information on 1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene
Introduction to 1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene (CAS No. 2228567-66-4)
1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene, with the CAS number 2228567-66-4, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique combination of bromo, fluoro, and trifluoromethyl functional groups, which endow it with a range of interesting chemical properties and potential applications.
The molecular structure of 1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene consists of a benzene ring substituted with a 2-bromoethyl group at the 1-position, a fluoro group at the 2-position, and a trifluoromethyl group at the 3-position. The presence of these functional groups imparts distinct reactivity and physical properties to the molecule. For instance, the bromo group can serve as a leaving group in nucleophilic substitution reactions, while the fluoro and trifluoromethyl groups contribute to the molecule's electronic and steric properties.
In recent years, there has been a growing interest in the synthesis and application of compounds containing fluorine and trifluoromethyl groups due to their unique chemical and biological properties. Fluorinated compounds are known for their enhanced stability, lipophilicity, and metabolic resistance, making them valuable in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is highly electronegative and can significantly influence the electronic structure of molecules, leading to improved pharmacokinetic profiles and biological activities.
1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene has been explored as an intermediate in the synthesis of various bioactive molecules. One notable application is in the development of new therapeutic agents. For example, a recent study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of novel inhibitors targeting specific enzymes involved in cancer pathways. The bromo group facilitates subsequent functionalization steps, allowing for the introduction of diverse substituents that can modulate the biological activity of the final product.
Beyond its role in medicinal chemistry, 1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene has also found applications in materials science. The combination of fluorine and trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers and coatings. Researchers have utilized this compound as a monomer or comonomer in polymer synthesis to develop materials with improved performance characteristics. For instance, a study published in Macromolecules demonstrated that incorporating this compound into polymer chains resulted in materials with enhanced mechanical strength and thermal stability.
The synthetic route to 1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene typically involves multi-step processes that leverage modern synthetic techniques. One common approach involves starting from commercially available 1-bromo-3-trifluoromethylbenzene, which undergoes selective fluorination followed by alkylation with 1-bromoethane. The choice of reagents and reaction conditions is crucial for achieving high yields and purity levels. Recent advancements in catalytic methods have further optimized these synthetic pathways, making them more efficient and environmentally friendly.
In conclusion, 1-(2-bromoethyl)-2-fluoro-3-(trifluoromethyl)benzene (CAS No. 2228567-66-4) is a multifaceted compound with significant potential across various scientific disciplines. Its unique combination of functional groups makes it an attractive candidate for further research and development in areas such as medicinal chemistry, materials science, and organic synthesis. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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